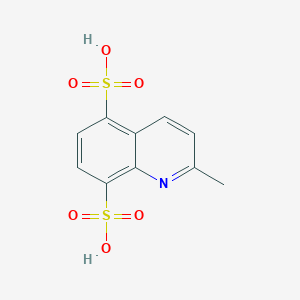
2-Methylquinoline-5,8-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinoline-5,8-disulfonic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of bio-responses and applications in medicinal and industrial chemistry . The compound this compound is particularly notable for its unique structure, which includes two sulfonic acid groups at the 5 and 8 positions of the quinoline ring.
Preparation Methods
The synthesis of 2-Methylquinoline-5,8-disulfonic acid can be achieved through various methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . Another method involves the use of nitrobenzene and ethanol as raw materials, with a palladium metal catalyst and silver-containing compounds as auxiliary agents . These methods are designed to be environmentally friendly and suitable for industrial production.
Chemical Reactions Analysis
2-Methylquinoline-5,8-disulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include 4-toluenesulfonic acid, magnesium chloride, and cupric nitrate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylquinoline-5,8-disulfonic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Methylquinoline-5,8-disulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to interact with enzymes and receptors more effectively. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
2-Methylquinoline-5,8-disulfonic acid can be compared with other quinoline derivatives such as:
Quinaldine (2-Methylquinoline): Lacks the sulfonic acid groups, making it less soluble and less reactive in certain chemical reactions.
Quinoline-5-sulfonic acid: Contains only one sulfonic acid group, which affects its chemical properties and reactivity.
8-Hydroxyquinoline: Contains a hydroxyl group instead of sulfonic acid groups, leading to different biological and chemical properties.
The presence of two sulfonic acid groups in this compound makes it unique, providing enhanced solubility and reactivity compared to its analogs.
Properties
CAS No. |
782403-86-5 |
|---|---|
Molecular Formula |
C10H9NO6S2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-methylquinoline-5,8-disulfonic acid |
InChI |
InChI=1S/C10H9NO6S2/c1-6-2-3-7-8(18(12,13)14)4-5-9(10(7)11-6)19(15,16)17/h2-5H,1H3,(H,12,13,14)(H,15,16,17) |
InChI Key |
BWZGKHHEYGPMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


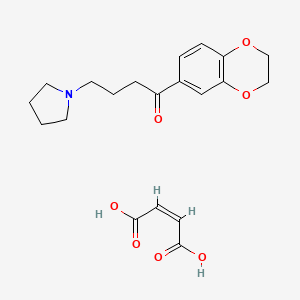
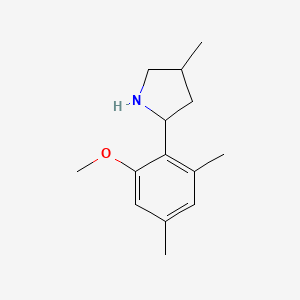
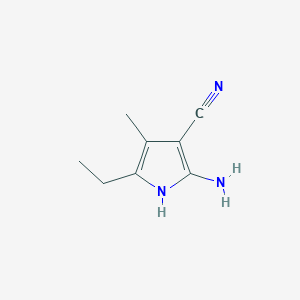
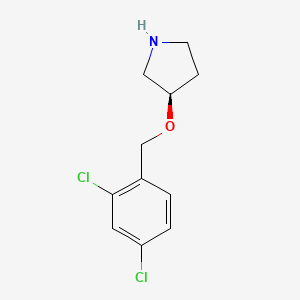
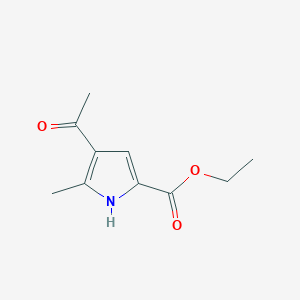
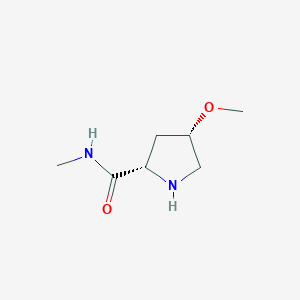
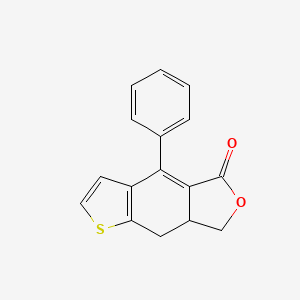
![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)
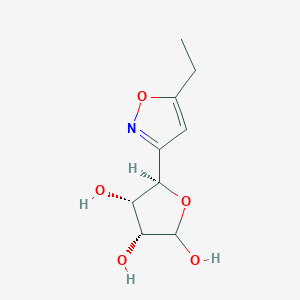
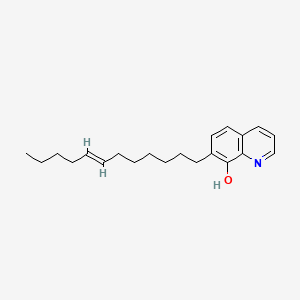
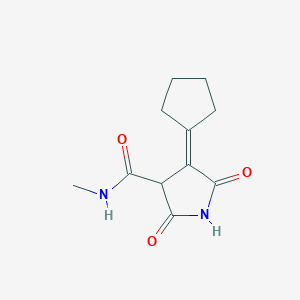

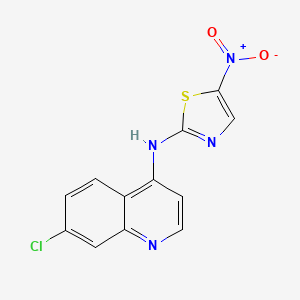
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)
